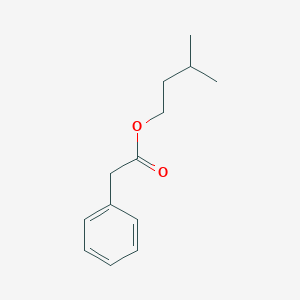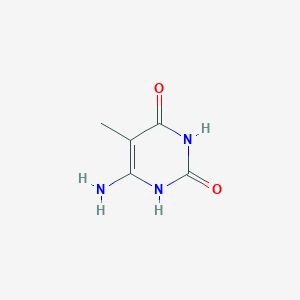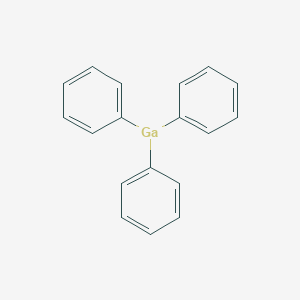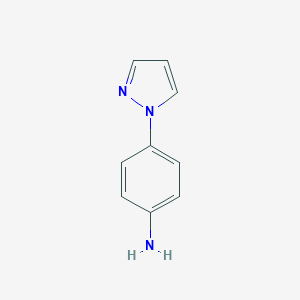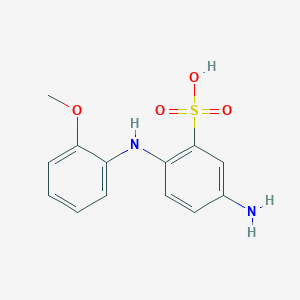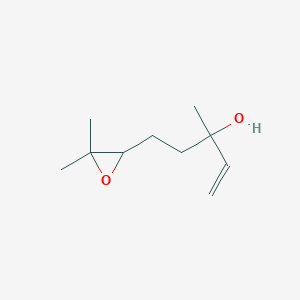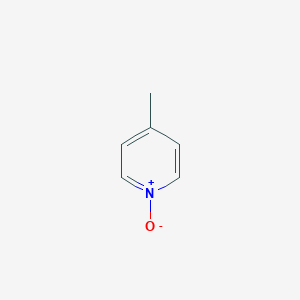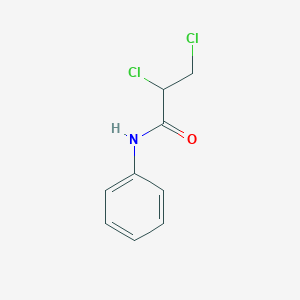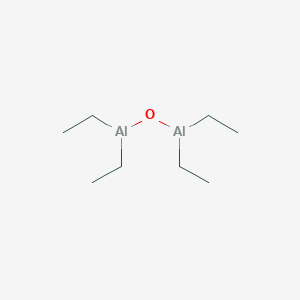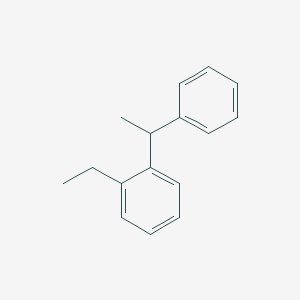
Ethyl(1-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(1-phenylethyl)benzene, also known as ethylstyrene, is an organic compound that belongs to the family of aromatic hydrocarbons. It is a colorless liquid that is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, there has been growing interest in the scientific research application of ethyl(1-phenylethyl)benzene due to its potential as a building block for the development of new drugs and materials.
作用机制
The mechanism of action of ethyl(1-phenylethyl)benzene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to a variety of physiological and biochemical effects.
生化和生理效应
Ethyl(1-phenylethyl)benzene has been shown to have a variety of biochemical and physiological effects. One study found that ethyl(1-phenylethyl)benzene can inhibit the growth of several different types of cancer cells by inducing apoptosis, or programmed cell death. Another study found that ethyl(1-phenylethyl)benzene can reduce inflammation and oxidative stress in the body, which may have therapeutic implications for a variety of diseases.
实验室实验的优点和局限性
Ethyl(1-phenylethyl)benzene has several advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of new compounds. However, one limitation is that it can be difficult to handle due to its low boiling point and high reactivity.
未来方向
There are several future directions for the scientific research application of ethyl(1-phenylethyl)benzene. One direction is the development of new anti-cancer agents based on ethyl(1-phenylethyl)benzene as a building block. Another direction is the synthesis of new materials with unique properties based on ethyl(1-phenylethyl)benzene as a precursor. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl(1-phenylethyl)benzene and to explore its potential therapeutic applications for a variety of diseases.
合成方法
Ethyl(1-phenylethyl)benzene can be synthesized by the alkylation of benzene with ethylbromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the formation of a carbocation intermediate that reacts with benzene to form the final product.
科学研究应用
Ethyl(1-phenylethyl)benzene has been the subject of several scientific studies due to its potential as a building block for the development of new drugs and materials. One study investigated the use of ethyl(1-phenylethyl)benzene as a starting material for the synthesis of novel anti-cancer agents. The researchers were able to synthesize a series of compounds that showed promising activity against several different types of cancer cells.
Another study focused on the use of ethyl(1-phenylethyl)benzene as a precursor for the synthesis of new materials with unique properties. The researchers were able to synthesize a series of polymers that exhibited high thermal stability and excellent mechanical properties.
属性
CAS 编号 |
18908-70-8 |
|---|---|
产品名称 |
Ethyl(1-phenylethyl)benzene |
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-ethyl-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3 |
InChI 键 |
SCKLXKXVABYWRC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
规范 SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
其他 CAS 编号 |
35254-73-0 |
同义词 |
1-(2-Ethylphenyl)-1-phenylethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
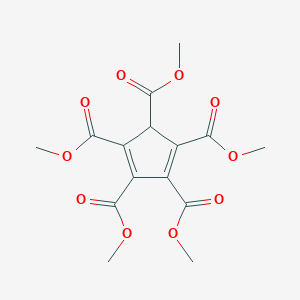
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
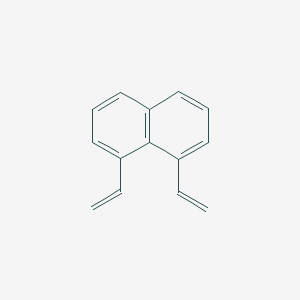
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
